7-Amino-6-chloroisobenzofuran-1(3H)-one
Description
7-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 886494-80-0) is a heterocyclic compound featuring a fused benzofuranone core with amino (-NH₂) and chloro (-Cl) substituents at positions 7 and 6, respectively. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties.
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
7-amino-6-chloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H6ClNO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3,10H2 |
InChI Key |
DEZRMNQFCWQYHI-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=C(C=C2)Cl)N)C(=O)O1 |
Canonical SMILES |
C1C2=C(C(=C(C=C2)Cl)N)C(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one (CAS: N/A)
- Substituents: Hydroxy (-OH) at position 6, trichloromethyl (-CCl₃) at position 3.
- Reactivity: The electron-withdrawing -CCl₃ group enhances electrophilic substitution susceptibility, while the -OH group facilitates hydrogen bonding.
- Stability: Hydrolytically sensitive due to the trichloromethyl group.
7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 861410-46-0)
- Substituents: Chlorophenyl and carboxylic acid groups.
- Reactivity: The carboxylic acid enables salt formation or esterification, while the chlorophenyl moiety contributes to lipophilicity.
4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol (CAS: 868256-50-2) Substituents: Bromo (-Br), trifluoroanilino (-NH-C₆H₂F₃), and hydroxy (-OH) groups. Reactivity: Bromine supports nucleophilic substitution, while the fluorine atoms enhance metabolic stability.
Physicochemical and Pharmacological Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
<sup>†</sup>Calculated using atomic masses from IUPAC tables.
Key Findings from Comparative Studies
- Electron-Withdrawing vs. Electron-Donating Groups: The -Cl and -NH₂ groups in this compound create a balanced electronic profile, enhancing both solubility and reactivity compared to the highly electron-deficient trichloromethyl derivative .
- Bioactivity: The amino group in the target compound may improve interactions with biological targets (e.g., enzymes) via hydrogen bonding, a feature absent in halogen-only analogs like 4-bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol .
- Synthetic Flexibility: Unlike pyrazolo[1,5-a]pyrimidine derivatives, isobenzofuranones exhibit fewer steric hindrance issues, facilitating functionalization at multiple positions .
Methodological Considerations
- Crystallographic Analysis : Structural elucidation of similar compounds often employs SHELX software for refinement and ORTEP-III for graphical representation .
- Limitations: Direct comparative pharmacological data for this compound are scarce, necessitating further experimental validation of predicted properties.
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